![molecular formula C19H12Cl2F2O B14288473 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol CAS No. 116041-82-8](/img/structure/B14288473.png)
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a phenolic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with bis(4-fluorophenyl)methanol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity of the product. Common reagents used in the synthesis include halogenated solvents and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
化学反応の分析
Types of Reactions: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
類似化合物との比較
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but different functional groups.
Flunarizine: A calcium antagonist with a similar bis(4-fluorophenyl) structure.
CRL-40,940: A bisfluoro analog of modafinil with unique pharmacological properties.
Uniqueness: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.
特性
CAS番号 |
116041-82-8 |
|---|---|
分子式 |
C19H12Cl2F2O |
分子量 |
365.2 g/mol |
IUPAC名 |
2-[bis(4-fluorophenyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H12Cl2F2O/c20-13-9-16(19(24)17(21)10-13)18(11-1-5-14(22)6-2-11)12-3-7-15(23)8-4-12/h1-10,18,24H |
InChIキー |
PVUTXFLCQMYHRF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=C(C(=CC(=C3)Cl)Cl)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


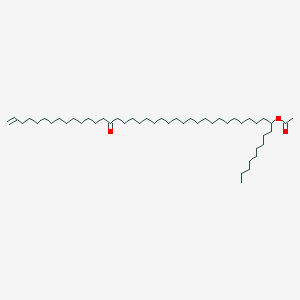
![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)

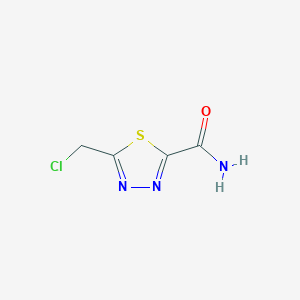
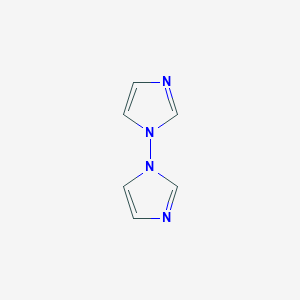
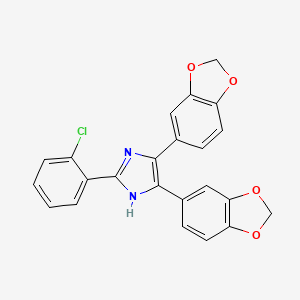
![{Bis[2-(2,4,4-trimethylpentan-2-yl)phenoxy]phosphorothioyl}carbamic acid](/img/structure/B14288425.png)
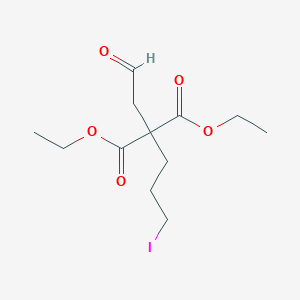
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)
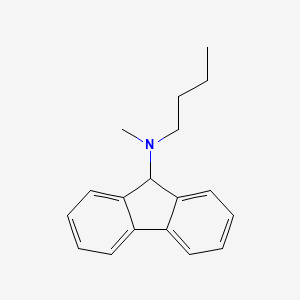
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
